![molecular formula C10H11NO2 B1504246 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid CAS No. 933753-84-5](/img/structure/B1504246.png)
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid
Overview
Description
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a constrained analog of phenylalanine (Phe). The Tic unit has been identified as a core structural element present in several peptide-based drugs and forms an integral part of various biologically active compounds . It is used as an intermediate in the synthesis of quinapril, a product developed by Pfizer, which was approved by the US FDA in 1991 for the treatment of hypertension, congestive heart failure, and angioedema .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid involves various methods such as the Pictet–Spengler and Bischler–Nepieralski reactions, enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels–Alder reaction . A series of 1,2,3,4-tetrahydroisoquinoline (THIQ)-3-carboxylic acid derivatives were designed by cyclizing the benzylamine to the ether linker of the (5-cyano-3-pyridinyl)methoxy moiety .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid is based on the THIQ heterocyclic scaffold . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid are diverse. The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .
Scientific Research Applications
Pharmaceutical Testing and Drug Development
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid: is utilized in pharmaceutical testing due to its role as a precursor in the synthesis of various pharmacologically active molecules . Its structure serves as a key intermediate in the development of drugs targeting neurological disorders and other conditions.
Peptide Synthesis
This compound is instrumental in peptide synthesis, particularly in the formation of constrained peptide rings, which are crucial for developing therapeutic peptides with enhanced stability and efficacy .
Inhibitors of Inflammation
Researchers have used 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid in the synthesis of compounds that act as inhibitors of inflammation, apoprotein B-100 biosynthesis, and matrix-degrading metalloproteinases, which are significant in the treatment of inflammatory diseases .
Design of PD-1/PD-L1 Inhibitors
The compound’s derivatives have been designed to inhibit the PD-1/PD-L1 immune checkpoint pathway, which is a promising approach in cancer immunotherapy .
Biochemical Research
In biochemical research, 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid is used to study enzyme reactions and receptor-ligand interactions due to its structural similarity to several amino acids and neurotransmitters .
Organic Synthesis
The compound serves as a building block in organic synthesis, particularly in the construction of complex molecules with potential medicinal properties, such as natural product analogs and synthetic pharmaceuticals .
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-3-1-2-7-4-5-11-6-9(7)8/h1-3,11H,4-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNHTUVOMPHFSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696899 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid | |
CAS RN |
933753-84-5 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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